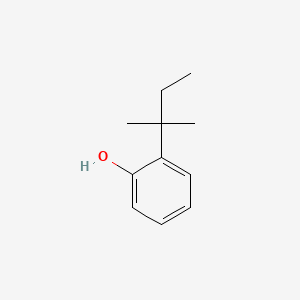

2-tert-Amylphenol

Descripción

Overview of Alkylphenols and their Significance in Research

Alkylphenols are a class of organic compounds characterized by a phenol (B47542) ring substituted with one or more alkyl groups. researchgate.nettaylorandfrancis.com These compounds are of significant commercial and academic interest due to their wide range of applications, stemming from the varied properties conferred by the nature and position of the alkyl substituent(s). researchgate.net They serve as crucial intermediates in the synthesis of a diverse array of products, including nonionic surfactants, phenolic resins, polymer additives, and agrochemicals. researchgate.net

The synthesis of alkylphenols is typically achieved through the alkylation of phenol with an alkene in the presence of an acid catalyst. researchgate.net Their chemical versatility allows for various transformations involving the hydroxyl group or the aromatic nucleus, leading to value-added products. researchgate.net In research, alkylphenols are studied for their chemical properties, synthesis methodologies, and potential applications in various fields. researchgate.netrimpro-india.com Concerns regarding their biodegradability and environmental impact have also prompted extensive research into their environmental fate and potential for bioremediation. taylorandfrancis.com

Specific Focus on 2-tert-Amylphenol: Research Relevance

This compound, also known as o-tert-pentylphenol, is a specific alkylphenol that has garnered attention in the research community. cymitquimica.com Its molecular structure, featuring a tertiary amyl group in the ortho position to the hydroxyl group, imparts particular chemical characteristics. It is recognized as an important intermediate in the production of other chemicals. chemicalland21.com For instance, it can be a by-product in the synthesis of p-tert-amylphenol and 2,4-di-tert-amylphenol and can also serve as a starting material for producing 2,4-di-tert-amylphenol. google.com

Research on this compound often focuses on its synthesis, purification, and its role as a precursor in more complex chemical structures. google.com The study of its properties contributes to the broader understanding of structure-activity relationships within the alkylphenol family.

Historical Development of Research on Alkylphenols and this compound

Research into alkylphenols has been ongoing for several decades, driven by their industrial importance. rimpro-india.com Initially, the focus was on developing efficient synthesis methods to meet the growing demand for alkylphenol derivatives, particularly for use in detergents and as industrial cleaners. researchgate.netrimpro-india.com Over the years, the scope of research has expanded significantly.

The development of processes to produce tert-amylphenols, including this compound as an intermediate or by-product, has been a subject of patent literature, indicating commercial interest in optimizing production methods. For example, processes have been developed to produce p-tert-amylphenol and 2,4-di-tert-amylphenol from the reaction of isoamylene with phenol, where o-tert-amylphenol is also formed. google.com More recent research has also explored the production of alkylphenols from renewable resources like lignin, reflecting a shift towards more sustainable chemical manufacturing. acs.org

Physicochemical Properties of this compound

The chemical compound this compound is a liquid at room temperature and has a molecular formula of C11H16O. cymitquimica.comtcichemicals.com It is also known by its synonyms, which include 2-(1,1-Dimethylpropyl)phenol and o-tert-Pentylphenol. cymitquimica.com

| Property | Value | Source |

| Molecular Formula | C11H16O | cymitquimica.comnih.gov |

| Molecular Weight | 164.25 g/mol | cymitquimica.com |

| CAS Number | 3279-27-4 | cymitquimica.com |

| Appearance | Colorless to Light yellow clear liquid | cymitquimica.comtcichemicals.com |

| Boiling Point | 92 °C at 4 mmHg | tcichemicals.com |

| Flash Point | 111 °C | tcichemicals.com |

| Specific Gravity | 0.98 (20/20) | tcichemicals.com |

| Refractive Index | 1.52 | tcichemicals.com |

Synthesis and Production of this compound

The primary method for synthesizing this compound is through the alkylation of phenol. This reaction typically involves reacting phenol with isoamylene (which includes 2-methyl-1-butene (B49056) and 2-methyl-2-butene) in the presence of an acid catalyst. researchgate.netgoogle.com The catalyst can be an inorganic solid acid or an acidic ion exchange resin. google.com

The reaction conditions, such as temperature and pressure, can be controlled to influence the product distribution. The reaction to produce tert-amylphenols is generally carried out at temperatures between 30°C and 120°C and pressures from 1 to 10 kg/cm ². google.com In the production of other tert-amylphenols like p-tert-amylphenol and 2,4-di-tert-amylphenol, this compound is often formed as a by-product. google.com While it can be used as a starting material for 2,4-di-tert-amylphenol, its separation from p-tert-amylphenol can be challenging. google.com

Applications of this compound in Research and Industry

This compound serves as a valuable intermediate in the chemical industry. chemicalland21.com It is used in the synthesis of other chemical products, including perfumes, dyestuffs, and biocides. chemicalland21.com While not as commercially prominent as some other alkylphenols, its role as a building block is significant in academic and industrial research for creating more complex molecules. For instance, the broader class of tert-amylphenols, including 2,4-di-tert-amylphenol derived from o-tert-amylphenol, are used as starting materials for color formers in photography and as additives for resins and lubricating oils. google.com

Structure

3D Structure

Propiedades

IUPAC Name |

2-(2-methylbutan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-4-11(2,3)9-7-5-6-8-10(9)12/h5-8,12H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGRKGHSKCFAPCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062949 | |

| Record name | Phenol, 2-(1,1-dimethylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3279-27-4 | |

| Record name | 2-tert-Amylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3279-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-tert-Amylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003279274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-(1,1-dimethylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2-(1,1-dimethylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,1-dimethylpropyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.925 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-TERT-AMYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UC9VC5QI6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Mechanistic Investigations of 2 Tert Amylphenol

Alkylation Reactions of Phenols

Alkylation of phenols is a fundamental process in organic chemistry for the production of a wide range of commercially important alkylphenols. google.com The reaction typically involves the interaction of a phenol (B47542) with an alkylating agent in the presence of a catalyst. google.com

One of the primary methods for synthesizing 2-tert-Amylphenol and its isomers is the catalytic alkylation of phenol with trimethylethylene. chemicalbook.comchemicalbook.inxunlan.net This reaction is a type of Friedel-Crafts alkylation. whiterose.ac.uk

In a typical procedure, phenol is reacted with trimethylethylene in the presence of an acid catalyst. google.com For instance, treating para-tertiary amylphenol with trimethylethylene in the presence of sulfuric acid at temperatures between 125°C and 130°C yields di-amylphenol. google.com Similarly, reacting phenol with trimethylethylene vapor at 50°C with a sulfuric acid catalyst can produce ortho-substituted phenols. google.com The reaction temperature can influence the product distribution, with lower temperatures potentially favoring the formation of the ortho isomer, while higher temperatures tend to yield the para isomer almost exclusively. google.com

| Reaction Temperature | Predominant Isomer(s) | Reference |

| 50°C | Ortho and Para isomers in nearly equal amounts | google.com |

| 85°C - 90°C | Slightly greater proportion of Para isomer | google.com |

| Near boiling point of phenol | Almost exclusively Para isomer | google.com |

The alkylation of phenol with isoamylene (a mixture of 2-methyl-1-butene (B49056) and 2-methyl-2-butene) is a widely used commercial method for producing tert-amylphenols. google.comsmolecule.comnih.gov This process is typically carried out in the presence of an acidic catalyst. google.comsmolecule.comnih.gov A variety of acid catalysts can be employed, including inorganic solid acids and acidic ion-exchange resins. google.com

The reaction can be performed batchwise at temperatures ranging from 30°C to 120°C and pressures from 1 to 10 kg/cm ². google.comepo.org For example, reacting phenol with a C5 fraction containing isoamylene in the presence of an Amberlyst 15 catalyst at 40°C for 3 hours resulted in complete conversion of phenol. google.com The product distribution in this specific example was 10.7% o-tert-amylphenol, 29.4% p-tert-amylphenol, 51.7% 2,4-di-tert-amylphenol, and 3.5% 2,4,6-tri-tert-amylphenol. google.com

The use of specific catalysts can influence the selectivity of the reaction. For instance, clay minerals like bentonite, activated clay, and kaolin (B608303) with an acid strength (H2O) of -3 or less have been used as solid catalysts. google.comgoogleapis.com This process can selectively produce p-tert-amylphenol and 2,4-di-tert-amylphenol. google.comgoogleapis.com

| Product | Percentage |

| o-tert-Amylphenol | 10.7% |

| p-tert-Amylphenol | 29.4% |

| 2,4-di-tert-Amylphenol | 51.7% |

| 2,4,6-tri-tert-Amylphenol | 3.5% |

Conditions: 40°C, 3 hours, 1.0 kg/cm ² gauge pressure, complete phenol conversion. google.com

An alternative synthetic route involves the alkylation of 3-n-pentadecylphenol to produce 5-n-pentadecyl-2-tert-amylphenol. researchgate.net While the direct use of tert-amyl chloride for the synthesis of this compound is not extensively detailed in the provided context, the principles of Friedel-Crafts alkylation using alkyl halides are well-established. alfa-chemistry.com This method would involve the reaction of phenol with tert-amyl chloride, typically in the presence of a Lewis acid catalyst like aluminum chloride. smolecule.comnih.gov

The alkylation of phenol is often accompanied by the formation of byproducts, which can include isomers (ortho-, meta-, para-), polyalkylated phenols, and phenolic ethers. whiterose.ac.ukgoogle.com In the synthesis of tert-amylphenols, common byproducts are o-tert-amylphenol, p-tert-amylphenol, 2,4-di-tert-amylphenol, and 2,4,6-tri-tert-amylphenol. google.com The formation of 2,4,6-tri-tert-amylphenol is generally undesirable as it has little commercial value. google.com

Several strategies can be employed to control the formation of byproducts and improve the selectivity towards the desired product. The choice of catalyst is crucial. For example, using certain aryl sulfonic acids as catalysts can not only direct the alkylation but also rearrange ortho and meta substituted phenols to the more desired para-substituted phenols. google.com Reaction conditions such as temperature, reaction time, and the molar ratio of reactants also play a significant role. whiterose.ac.uk For instance, at lower temperatures, the formation of phenolic ethers may be observed, but this is often reversible at higher temperatures. whiterose.ac.uk Diluting the isoamylene with hydrocarbons can also decrease the formation of o-tert-amylphenol. google.com

In recent years, there has been a significant push towards developing more environmentally friendly or "green" catalytic processes for alkylation reactions. whiterose.ac.uk This includes the use of solid acid catalysts to replace hazardous liquid acids like sulfuric and hydrofluoric acid, thereby reducing corrosive waste streams. whiterose.ac.ukacs.org

Examples of green catalysts include:

Solid acid catalysts: Zeolites, silica-alumina, titania-silica, and various clays (B1170129) are effective and can be easily separated from the reaction mixture. whiterose.ac.ukgoogle.com

Modified clays: Fe-bentonite has shown excellent activity and selectivity in the alkylation of phenol. begellhouse.com

Supported catalysts: A silica (B1680970) gel supported aluminum phenolate (B1203915) catalyst has been developed for the selective alkylation of phenols. whiterose.ac.uk Efforts have been made to reduce the amount of solvent used in the preparation of this catalyst without compromising its activity and selectivity. whiterose.ac.uk

Ionic liquids: These have been investigated as recyclable catalysts for phenol alkylation. nih.gov

Sustainable mesoporous silica catalysts: Sulfonic acid functionalized mesoporous silica has been shown to be a highly sustainable heterogeneous catalyst for Friedel-Crafts reactions. acs.org

These green approaches aim to minimize waste, avoid hazardous materials, and allow for catalyst recycling, contributing to more sustainable chemical manufacturing. whiterose.ac.uk

Byproducts and Their Control in this compound Synthesis

Reaction Mechanisms of this compound Formation

The formation of this compound via the alkylation of phenol with alkenes like trimethylethylene or isoamylene proceeds through an electrophilic aromatic substitution mechanism. whiterose.ac.uktotal-synthesis.com

The key steps in this mechanism are:

Formation of the Electrophile: The acid catalyst protonates the alkene (e.g., isoamylene), leading to the formation of a tertiary carbocation, the tert-amyl cation. This carbocation is the active electrophile. whiterose.ac.uktotal-synthesis.com

Electrophilic Attack: The electron-rich aromatic ring of the phenol acts as a nucleophile and attacks the electrophilic tert-amyl cation. total-synthesis.com This attack can occur at the ortho or para positions relative to the hydroxyl group, as the -OH group is an activating, ortho-, para-directing substituent. rsc.org The attack disrupts the aromaticity of the ring and forms a positively charged intermediate known as an arenium ion or Wheland intermediate. whiterose.ac.uklumenlearning.com

Deprotonation: A base (which can be a solvent molecule or the conjugate base of the acid catalyst) removes a proton from the carbon atom that was attacked by the electrophile. total-synthesis.com This step restores the aromaticity of the ring and yields the final this compound or 4-tert-amylphenol (B45051) product. lumenlearning.com

The regioselectivity of the reaction (the preference for ortho versus para substitution) is influenced by steric hindrance and reaction conditions. The bulky tert-amyl group may favor substitution at the less sterically hindered para position, but ortho-substitution is also significant, especially under certain catalytic conditions.

Detailed Mechanistic Pathways

The alkylation of phenol with amylating agents like isoamylene (a mixture of 2-methyl-1-butene and 2-methyl-2-butene) or tert-amyl alcohol is a classic example of an electrophilic aromatic substitution reaction. epo.orggoogle.com The reaction mechanism can proceed through several proposed pathways, often influenced by the catalyst and reaction conditions. researchgate.netpnnl.gov

A commonly accepted mechanism involves the generation of a tert-amyl carbocation as the key electrophilic species. researchgate.net In the presence of an acid catalyst, the amylating agent is protonated. For instance, tert-amyl alcohol is protonated to form an oxonium ion, which then loses a water molecule to form the relatively stable tertiary carbocation. google.com Similarly, the protonation of isoamylene leads to the same tert-amyl carbocation.

This carbocation then attacks the electron-rich phenol ring. The hydroxyl group of phenol is an activating, ortho-, para-directing group, meaning the electrophilic attack preferentially occurs at the positions ortho and para to the hydroxyl group. rsc.org The initial attack can lead to the formation of a resonance-stabilized intermediate, known as a sigma complex or arenium ion. Subsequent deprotonation of this intermediate restores the aromaticity of the ring, yielding the alkylated phenol product.

An alternative to the direct carbocation pathway is a concerted mechanism. pnnl.govresearchgate.net In this pathway, particularly with zeolite catalysts, the phenol and the alcohol molecule may be co-adsorbed onto an acid site. The reaction then proceeds in a single step without the formation of a free carbocation intermediate. pnnl.govresearchgate.net Theoretical studies suggest that this concerted path can be energetically more favorable under certain conditions. researchgate.net

Furthermore, O-alkylation to form tert-amyl phenyl ether can occur as a competing, kinetically favored reaction. researchgate.netpnnl.gov This ether can then undergo an intramolecular rearrangement (a Fries-type rearrangement) to form the C-alkylated products, this compound and 4-tert-amylphenol. researchgate.net However, some studies suggest that C-alkylation may also arise from the alkylation of phenol with the olefin formed from the decomposition of the ether. pnnl.gov

Initiation: Formation of the tert-amyl carbocation from the alkylating agent (isoamylene or tert-amyl alcohol) via protonation by an acid catalyst. google.com

Electrophilic Attack: The carbocation attacks the phenol ring at the ortho or para position. rsc.org

Deprotonation: Loss of a proton from the intermediate to restore aromaticity and form the final product.

Side Reactions: O-alkylation to form tert-amyl phenyl ether and potential subsequent rearrangement or decomposition. researchgate.netpnnl.gov

Influence of Catalysts on Reaction Selectivity and Yield

Homogeneous Catalysts: Traditional Friedel-Crafts alkylations often employ homogeneous Lewis acids like aluminum chloride (AlCl₃) or Brønsted acids such as sulfuric acid (H₂SO₄) and phosphoric acid. unive.itgoogle.com While effective in promoting the reaction, these catalysts often suffer from issues like corrosion, difficulty in separation from the product mixture, and generation of hazardous waste. whiterose.ac.uk

Heterogeneous Catalysts: To overcome the drawbacks of homogeneous catalysts, significant research has focused on solid acid catalysts. These are generally easier to handle, separate, and regenerate, making the process more sustainable. whiterose.ac.uk Commonly used solid acid catalysts include:

Zeolites: These microporous crystalline aluminosilicates, such as H-Beta, MCM-22, and faujasite Y, have been extensively studied for phenol alkylation. researchgate.netacademie-sciences.frmdpi.com Their well-defined pore structures can impart shape selectivity, influencing the product distribution. The acidity of zeolites, both Brønsted and Lewis types, plays a crucial role in their catalytic activity. unive.it

Acidic Ion-Exchange Resins: Sulfonic acid-type resins like Amberlyst-15 are effective catalysts for this reaction. epo.orgunive.it They provide strong Brønsted acid sites and have shown high activity. unive.it

Inorganic Solid Acids: Materials like silica-alumina, activated clays (e.g., bentonite, kaolin), and metal oxides (e.g., titania-silica) are also employed. epo.orggoogle.comgoogle.com These catalysts offer a cost-effective alternative, and their acidic properties can be tailored to optimize the reaction. For example, a Chinese patent describes a two-step process using aluminum phenoxide followed by attapulgite (B1143926) clay to achieve high yields of 2,4-di-tert-amylphenol. google.com

The nature of the acid sites (Brønsted vs. Lewis), their strength, and distribution on the catalyst surface all impact the reaction. For example, some studies suggest that Lewis acidity is a key factor, while others find that both types of acid sites can be effective. unive.itwhiterose.ac.uk The catalyst's physical properties, such as surface area and pore size, also play a significant role in determining activity and selectivity. academie-sciences.fr

Ortho-Selectivity in Alkylation Reactions

Achieving high ortho-selectivity in the alkylation of phenols is a significant challenge, as the para position is often thermodynamically favored. However, for many applications, the ortho-substituted product, this compound, is the desired isomer. Several strategies and factors influence the ortho/para ratio:

Catalyst Design: The structure of the catalyst can be engineered to favor ortho-alkylation. For instance, catalysts with specific pore geometries can sterically hinder the formation of the bulkier para-isomer. The use of certain metal phenoxide catalysts, like aluminum phenolate, has been shown to exhibit a preference for ortho-alkylation. whiterose.ac.uk

Reaction Conditions: Temperature, pressure, and solvent can all be manipulated to influence selectivity. epo.orgwhiterose.ac.uk Lower temperatures often favor the kinetically controlled ortho-product, while higher temperatures can lead to isomerization to the more stable para-product.

Chelation Control: The hydroxyl group of the phenol can coordinate with certain metal-based catalysts. This coordination can block the ortho position, but in some cases, it can also direct the incoming electrophile to the ortho position through a temporary chelate complex. A study on the ortho-alkylation of phenols with secondary alcohols using a combination of ZnCl₂ and camphorsulfonic acid (CSA) proposed a mechanism where both the phenol and alcohol are scaffolded by the catalysts, predisposing them for ortho-alkylation. chemrxiv.orgresearchgate.net

Hydrogen Bonding: Hydrogen bonding interactions between the phenolic hydroxyl group and the catalyst or solvent can also play a role in directing the substitution to the ortho position. acs.org

The table below summarizes the effect of different catalysts on the alkylation of phenol, highlighting the resulting product selectivity.

| Catalyst | Alkylating Agent | Major Product(s) | Reference |

| Silica gel supported aluminum phenolate | Isobutene | 2-tert-butylphenol (B146161) (initial), 2,4-di-tert-butylphenol (B135424) | whiterose.ac.uk |

| Acidic ion-exchange resin | Isoamylene | p-tert-amylphenol, 2,4-di-tert-amylphenol | epo.org |

| Amberlyst-15 | Cyclohexene | Ortho/para ratio ~2 | unive.it |

| MCM-36 Zeolite | tert-Butanol | High selectivity to mono-alkylated products | academie-sciences.fr |

| Aluminum phenoxide, then Attapulgite | Isoamylene | o-tert-pentyl-phenol, then 2,4-ditert-pentyl-phenol | google.com |

| [Ph₃C][B(C₆F₅)₄]/Tf₂O | tert-Amyl alcohol | Ortho-selective alkylation | acs.org |

Advanced Synthetic Routes for this compound Derivatives

Beyond the direct synthesis of this compound, there is growing interest in developing synthetic routes to its derivatives, which may possess unique properties for various applications.

Synthesis of Substituted this compound Analogues

The synthesis of substituted this compound analogues involves introducing additional functional groups onto the aromatic ring or modifying the tert-amyl group. This can be achieved through several strategies:

Alkylation of Substituted Phenols: One straightforward approach is to start with a pre-functionalized phenol and then perform the tert-amylation reaction. For example, the alkylation of 3-n-pentadecylphenol has been used to synthesize 5-n-pentadecyl-2-tert-amylphenol. researchgate.netresearchgate.netacs.org This method allows for the incorporation of a wide variety of substituents, provided they are stable to the alkylation conditions.

Post-Alkylation Functionalization: Alternatively, this compound can be synthesized first, followed by the introduction of other functional groups. For instance, chlorination of 4-tert-pentylphenol using chlorine gas and a ferric chloride catalyst can yield 2-chloro-4-(tert-pentyl)phenol. This approach is useful for introducing groups that might not be compatible with the initial alkylation reaction.

Multi-step Synthesis: More complex derivatives may require multi-step synthetic sequences. For example, the synthesis of tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives involves several steps, including the formation of a carbamate (B1207046) followed by condensation with a carboxylic acid. nih.gov While not directly starting from this compound, these general methods for phenol derivatization could be adapted.

The table below provides examples of synthesized this compound derivatives and the methods used.

| Derivative Name | Starting Materials | Synthetic Approach | Reference |

| 5-n-Pentadecyl-2-tert-amylphenol | 3-n-Pentadecylphenol | Alkylation | researchgate.netresearchgate.netacs.org |

| 2-Chloro-4-(tert-pentyl)phenol | 4-(tert-pentyl)phenol, Cl₂ | Electrophilic Aromatic Substitution (Chlorination) | |

| Amine-bis(phenol) ligands | Di-tert-amyl phenol, various amines | Mannich condensation | researchgate.net |

Stereoselective Synthesis Approaches

The tert-amyl group in this compound is achiral. However, the principles of stereoselective synthesis become relevant when considering the synthesis of more complex derivatives of this compound that may contain additional chiral centers, or in the broader context of stereoselective reactions involving phenols.

While there is limited specific literature on the stereoselective synthesis of chiral this compound derivatives, general strategies for asymmetric synthesis involving phenols can be considered:

Chiral Catalysts: The use of chiral catalysts can induce enantioselectivity in reactions involving prochiral substrates. For example, asymmetric para-selective aza-Friedel–Crafts reactions of phenols have been achieved using chiral nickel-based catalysts. acs.org While this example focuses on amination and para-selectivity, it demonstrates the potential of chiral Lewis acid catalysis to control stereochemistry in phenol functionalization.

Substrate Control: If a chiral center is already present in the starting phenol or the alkylating agent, it can influence the stereochemical outcome of subsequent reactions. This is a common strategy in natural product synthesis.

Auxiliary-Directed Synthesis: A chiral auxiliary can be temporarily attached to the phenol to direct a stereoselective reaction, after which the auxiliary is removed.

While direct stereoselective routes to chiral this compound analogues are not widely reported, the synthesis of pinane-based 2-amino-1,3-diols showcases stereoselective methods for creating complex chiral structures from terpene-derived phenols. beilstein-journals.org Such approaches, involving stereoselective aminohydroxylation, could potentially be adapted for the synthesis of chiral amino-derivatives of this compound. The development of stereoselective methods remains a frontier in the synthesis of complex alkylphenols.

Chemical Reactivity and Transformation Pathways of 2 Tert Amylphenol

Oxidation Pathways

The oxidation of 2-tert-amylphenol is a critical aspect of its chemistry, influencing both its degradation and its function as a protective antioxidant. The pathways of oxidation involve complex radical mechanisms and can lead to a variety of transformation products.

The oxidative degradation of phenols, including this compound, is often initiated by the abstraction of the hydrogen atom from the phenolic hydroxyl group, leading to the formation of a phenoxy radical. This radical is resonance-stabilized, but it can undergo several subsequent reactions. For hindered phenols, such as those with bulky tert-amyl groups, one common pathway is dimerization. For instance, the oxidation of 2,6-di-tert-butylphenol (B90309) primarily yields 3,3',5,5',-tetratert-butyl-diphenoquinone. google.com

Another potential degradation pathway involves the oxidation of the phenol (B47542) to a benzoquinone derivative. google.com In some cases, this can be followed by the cleavage of the alkyl groups. For example, the oxidation of 2,4,6-tri-tert-amylphenol can ultimately yield 2,6-di-tert-amyl hydroquinone (B1673460) following a reduction step of the initially formed benzoquinone. google.com

Microbial degradation studies on the related isomer, p-tert-amylphenol, show that oxidation can proceed via hydroxylation of the aromatic ring to form a catechol intermediate, specifically 4-(1,1-dimethyl-propyl)-benzene-1,2-diol. nih.gov This intermediate subsequently undergoes ring fission, leading to various acidic products. nih.govresearchgate.net While this is a biological pathway, it highlights the susceptibility of the aromatic ring to oxidative attack. The degradation of 4-alkylphenols by certain bacteria proceeds through a meta-cleavage pathway, generating methyl alkyl ketones that retain the structure of the original alkyl side chain. asm.org

This compound and its derivatives are utilized as antioxidants to prevent the oxidative degradation of various materials. uvabsorbers.comunivarsolutions.com Phenolic compounds function as chain-breaking antioxidants, which are crucial for stabilizing polymers, lubricants, and coatings against degradation caused by heat, light, and oxygen. uvabsorbers.comontosight.airesearchgate.net

The antioxidant efficacy of the tert-amylphenol structure is demonstrated in its derivatives. For example, 2-(2H-benzotriazol-2-yl)-4,6-di-tert-amylphenol is employed as an antioxidant in paints and coatings, where it effectively extends the material's lifespan by resisting oxidation and aging. uvabsorbers.com In the field of lubricants, compounds synthesized from cardanol (B1251761) and alkylated with tert-amyl groups have been developed to mimic the structure of hindered phenols, thereby improving the thermo-oxidative stability of mineral oils. researchgate.netresearchgate.net A study involving the addition of 1% 5-n-pentadecyl-2-tert-amylphenol to a lubricant oil demonstrated a significant reduction in the formation of carbonyl and peroxide oxidation products. researchgate.netacs.org This highlights the ability of the this compound moiety to inhibit oxidative chain reactions in susceptible materials.

Phenolic antioxidants like this compound neutralize free radicals primarily through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). rsc.orgmdpi.com A variation of the SET mechanism, known as Sequential Proton Loss Electron Transfer (SPLET), is also significant, particularly in polar environments. scielo.org.mxmdpi.com

Hydrogen Atom Transfer (HAT): In the HAT mechanism, the phenolic antioxidant donates its hydroxyl hydrogen atom directly to a free radical (R•) in a single, concerted step. rsc.orgmdpi.com This process generates a stable, non-radical product from the formerly aggressive radical and a resonance-stabilized phenoxy radical from the antioxidant. The efficacy of this mechanism is largely determined by the O-H bond dissociation enthalpy (BDE); a lower BDE facilitates easier hydrogen donation and thus enhances antioxidant activity. rsc.orgmdpi.com

Single Electron Transfer (SET): The SET pathway, often referred to as Single Electron Transfer-Proton Transfer (SET-PT), is a stepwise process. First, the phenol transfers a single electron to the free radical, forming a phenolic radical cation (ArOH•+) and an anion. scielo.org.mx In the second step, the radical cation transfers a proton to a base, yielding the neutral phenoxy radical. scielo.org.mx

Sequential Proton Loss Electron Transfer (SPLET): The SPLET mechanism is also a two-step process but occurs in the reverse order of SET-PT. scielo.org.mx It is particularly favored in polar solvents that can stabilize charged intermediates. mdpi.comresearchgate.net First, the phenol is deprotonated, forming a phenoxide anion (ArO⁻). scielo.org.mxresearchgate.net This anion then donates an electron to the free radical, neutralizing it and forming the phenoxy radical. scielo.org.mx

| Mechanism | Description | Key Steps | Solvent Preference |

| Hydrogen Atom Transfer (HAT) | Direct transfer of a hydrogen atom in a single step. | ArOH + R• → ArO• + RH | Generally favored in nonpolar solvents. mdpi.com |

| Single Electron Transfer (SET-PT) | Stepwise process starting with electron transfer, followed by proton transfer. | 1. ArOH + R• → ArOH•+ + R⁻2. ArOH•+ → ArO• + H+ | Can occur in various solvents. |

| Sequential Proton Loss Electron Transfer (SPLET) | Stepwise process starting with proton loss, followed by electron transfer. | 1. ArOH ⇌ ArO⁻ + H+2. ArO⁻ + R• → ArO• + R⁻ | Generally favored in polar solvents. scielo.org.mxmdpi.com |

The antioxidant activity of a phenol is significantly influenced by the nature and position of substituents on the aromatic ring. mdpi.commdpi.com The tert-amyl group in this compound is a bulky, electron-donating alkyl group, which plays a dual role in enhancing its antioxidant properties.

Firstly, as an electron-donating group (EDG) in the ortho position, the tert-amyl group increases the electron density on the phenolic oxygen atom. researchgate.netmdpi.com This electronic effect weakens the O-H bond, lowering its bond dissociation enthalpy (BDE) and making the hydrogen atom more readily available for donation via the HAT mechanism. mdpi.commdpi.com EDGs also help to stabilize the resulting phenoxy radical through inductive and hyperconjugation effects, which is crucial for preventing the antioxidant from initiating new radical chains. mdpi.com Computational and experimental studies consistently show that EDGs like alkyl and methoxy (B1213986) groups enhance antioxidant activity, whereas electron-withdrawing groups (EWGs) such as nitro groups tend to decrease it. rsc.orgmdpi.com

Radical Scavenging Mechanisms: Hydrogen Atom Transfer (HAT), Single Electron Transfer (SET), Sequential Proton Loss Electron Transfer (SPLET)

Thermal Degradation Studies

The stability of antioxidants at elevated temperatures is crucial for their application in materials processed or used under high-heat conditions, such as lubricants and many polymers.

Investigations into the thermo-oxidative stability of this compound derivatives confirm their robustness at high temperatures. A study using thermogravimetric analysis (TGA) compared the thermal stability of 5-n-pentadecyl-2-tert-amylphenol with the widely used commercial antioxidant BHT (2,6-di-t-butyl-4-methylphenol). researchgate.netacs.org The results showed that the this compound derivative possesses significantly higher thermal stability. researchgate.netacs.org Additionally, the development of phosphorylated derivatives of similar alkylated phenols has been shown to further improve thermo-oxidative stability in applications like mineral oils. researchgate.netresearchgate.net

The table below summarizes the comparative thermal stability data from thermogravimetric analysis in different atmospheres.

| Compound | Onset of Decomposition (°C) (Air) | Onset of Decomposition (°C) (Nitrogen) |

| 5-n-pentadecyl-2-tert-amylphenol | 143 °C researchgate.netacs.org | 143 °C researchgate.net |

| BHT (2,6-di-t-butyl-4-methylphenol) | 87 °C researchgate.netacs.org | Not Reported |

Comparison of Thermal Stability with Other Phenolic Antioxidants (e.g., BHT)

The thermal stability of phenolic antioxidants is a critical parameter for their application in materials that undergo high-temperature processing or use, such as lubricating oils and polymers. Research indicates that derivatives of this compound exhibit superior thermal stability compared to the widely used antioxidant Butylated Hydroxytoluene (BHT).

A study involving 5-n-pentadecyl-2-tert-amylphenol, a structurally related alkylphenol, demonstrated its enhanced stability through thermogravimetric (TG) and derivative thermogravimetry (DTG) analysis. acs.orgresearchgate.net This compound was found to be stable up to 143 °C in both air and nitrogen atmospheres, a significant improvement over BHT, which begins to degrade at 87 °C in air. acs.orgresearchgate.netresearchgate.net Another analysis reported the stability of this this compound derivative up to 158 °C, compared to 87 °C for BHT. researchgate.net

A useful metric for comparing thermal stability is the Integral Procedural Decomposition Temperature (IPDT). The IPDT value for 5-n-pentadecyl-2-tert-amylphenol was calculated to be 268 °C, markedly higher than the 162 °C IPDT for BHT, confirming the greater thermal robustness of the amyl-phenolic structure. researchgate.net The higher stability is likely attributable to the molecular structure, including the long alkyl side-chain. researchgate.net

| Compound | Decomposition Onset Temperature (°C) | Integral Procedural Decomposition Temperature (IPDT) (°C) | Atmosphere | Reference |

|---|---|---|---|---|

| 5-n-Pentadecyl-2-tert-amylphenol | 143 | 268 | Air / Nitrogen | acs.org, researchgate.net |

| Butylated Hydroxytoluene (BHT) | 87 | 162 | Air | acs.org, researchgate.net |

Kinetic Studies of Thermal Decomposition

Kinetic studies of the thermal decomposition of phenolic compounds provide quantitative data on their stability and degradation mechanisms. These studies typically involve thermogravimetric analysis (TGA) at multiple heating rates to determine key kinetic parameters such as activation energy (Ea), which represents the energy barrier for the decomposition reaction. ufpi.brmdpi.com

While specific kinetic data for this compound is not extensively detailed in the available literature, studies on analogous compounds like 4-tert-butylphenol (B1678320) and alkylated cardanols offer insight into the methodologies employed. researchgate.netufpi.br For 4-tert-butylphenol, thermal stability has been investigated over a temperature range of 673–738 K, allowing for the identification of thermolysis products and the development of a kinetic model with calculated rate constants and Arrhenius equation parameters. researchgate.net Such studies have established that isomerization reactions can play a predominant role in the thermal degradation pathway of tert-butylphenols. researchgate.net

For other complex phenols like alkylated hydrogenated cardanol (AHC), kinetic parameters are determined from TGA curves obtained at various heating rates (e.g., 2.5, 5.0, 7.5, and 10.0 °C min⁻¹). ufpi.br By applying established kinetic models, the activation energy for the decomposition process can be calculated, providing a quantitative measure of thermal stability. ufpi.br It is expected that a similar experimental approach would yield the rate constants and activation energy for the thermal decomposition of this compound.

Photochemical Reactions and Stability

The photochemical behavior of phenols is largely dictated by the interaction of ultraviolet (UV) light with the aromatic ring and the phenolic hydroxyl group. Upon absorption of UV radiation, which corresponds to the S0–S1 electronic transition, phenol and its derivatives can undergo photochemical reactions. sci-hub.se

The primary photochemical event for phenols in aqueous environments is photoionization, which leads to the formation of a phenoxyl radical (PhO•) accompanied by the release of a proton and a solvated electron. sci-hub.se This process is a fundamental pathway for substituted phenols, including this compound. The stability of the resulting phenoxyl radical is a key factor in the subsequent reaction kinetics. The bulky tert-amyl group at the ortho position may influence the stability and reactivity of this radical intermediate.

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of this compound is "activated" towards electrophilic aromatic substitution (EAS) by its two substituents: the hydroxyl (-OH) group and the tert-amyl group. hu.edu.jo In EAS, an electrophile replaces a hydrogen atom on the aromatic ring. dalalinstitute.com The rate and regioselectivity (the position of substitution) are governed by the electronic properties of the substituents already present.

Hydroxyl (-OH) group: This is a strongly activating group due to the ability of its oxygen lone pairs to donate electron density into the ring via resonance. It is a powerful ortho-, para-director.

tert-Amyl group (-C(CH₃)₂CH₂CH₃): This is an alkyl group, which is a weakly activating group that donates electron density through an inductive effect. It is also an ortho-, para-director. hu.edu.jo

In this compound, the hydroxyl group is at position 1 and the tert-amyl group is at position 2. The powerful directing effect of the hydroxyl group dominates, directing incoming electrophiles to position 4 (para) and position 6 (ortho). Position 4 is generally favored due to reduced steric hindrance compared to position 6, which is situated between the two existing bulky groups.

A practical example of this reactivity is in the synthesis of related compounds. The reaction of phenol with isoamylene in the presence of an acid catalyst (a Friedel-Crafts alkylation) can yield p-tert-amylphenol and subsequently 2,4-di-tert-amylphenol. epo.orggoogle.com The formation of 2,4-di-tert-amylphenol demonstrates that the phenol ring, once substituted with an amyl group, readily undergoes a second electrophilic alkylation, primarily at the position para to the hydroxyl group. google.comgoogle.com Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com

Other Significant Chemical Transformations

Beyond the reactions involving the aromatic ring, the phenolic hydroxyl group of this compound is a site of important chemical transformations.

Phenoxyl Radical Formation: As an antioxidant, the key chemical transformation of this compound is the abstraction of its phenolic hydrogen atom by free radicals. This process generates a resonance-stabilized phenoxyl radical. This radical is relatively stable and unreactive, and it can intercept and terminate radical chain reactions, which is the basis of its antioxidant function. acs.orgresearchgate.net

Ethoxylation: The hydroxyl group can react to form ethers. A significant industrial transformation is ethoxylation, where the phenol reacts with ethylene (B1197577) oxide. This reaction typically proceeds via a nucleophilic attack of the corresponding phenoxide ion (formed by deprotonating the phenol) on the epoxide ring. This results in the formation of a poly(oxy-1,2-ethanediyl) chain attached to the phenolic oxygen. Ethoxylated 2,4-di-tert-amylphenol is a known derivative produced through this pathway. cas.org

Spectroscopic Characterization and Advanced Analytical Methodologies for 2 Tert Amylphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton NMR (¹H NMR) spectroscopy provides information on the number and types of hydrogen atoms in a molecule. The spectrum for 2-tert-Amylphenol is predicted to show distinct signals corresponding to the aromatic protons, the hydroxyl proton, and the protons of the tert-amyl alkyl group. The chemical shifts (δ) are influenced by the electron density around the protons, with aromatic and hydroxyl protons typically appearing more downfield. libretexts.orgcarlroth.com

The expected signals for this compound would include:

A multiplet for the four aromatic protons (C₆H₄).

A singlet for the phenolic hydroxyl proton (-OH).

A quartet for the methylene (B1212753) protons (-CH₂) of the ethyl group.

A singlet for the two equivalent methyl groups (-CH₃) attached to the quaternary carbon.

A triplet for the terminal methyl protons (-CH₃) of the ethyl group.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Phenolic OH | 4.5 - 8.0 | Singlet (broad) | 1H |

| Aromatic H | 6.7 - 7.3 | Multiplet | 4H |

| Methylene (-CH₂) | 1.6 - 1.8 | Quartet | 2H |

| Geminal Methyls (2 x -CH₃) | 1.2 - 1.4 | Singlet | 6H |

Note: Predicted values are based on general principles of ¹H NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions. libretexts.orgcarlroth.com

Carbon-13 NMR (¹³C NMR) spectroscopy identifies the different carbon environments within a molecule. With 11 carbon atoms, the this compound molecule is expected to show 11 distinct signals in its broadband decoupled ¹³C NMR spectrum, assuming no accidental overlap. The chemical shifts are characteristic of aromatic, alcohol-substituted, and aliphatic carbons. nih.govchemicalbook.com

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-OH (Aromatic) | 151 - 155 |

| C-C(CH₃)₂CH₂CH₃ (Aromatic) | 133 - 137 |

| Aromatic CH | 115 - 130 |

| Quaternary C (tert-Amyl) | 36 - 40 |

| Methylene (-CH₂) | 35 - 39 |

| Geminal Methyls (2 x -CH₃) | 27 - 31 |

Note: Predicted values are based on general principles of ¹³C NMR spectroscopy. The aromatic region will contain four distinct CH signals and two quaternary carbon signals. libretexts.org

Distortionless Enhancement by Polarization Transfer (DEPT) is an NMR experiment used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. uvic.calibretexts.org In a DEPT-135 experiment, CH₃ and CH carbons produce positive-phased signals, CH₂ carbons produce negative-phased signals, and quaternary carbons are not observed. uoregon.educhemguide.co.uk This technique is invaluable for assigning the signals observed in the standard ¹³C NMR spectrum. libretexts.org

Table 3: Predicted DEPT-135 Analysis for this compound

| Carbon Type | Number of Carbons | DEPT-135 Signal Phase |

|---|---|---|

| CH₃ | 3 | Positive |

| CH₂ | 1 | Negative |

| CH (Aromatic) | 4 | Positive |

¹³C NMR Spectral Analysis

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used for both qualitative identification by analyzing fragmentation patterns and quantitative analysis by measuring ion abundance.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. etamu.edu In GC, the sample is vaporized and separated into its components based on their boiling points and interactions with a stationary phase. As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. etamu.edu The resulting mass spectrum serves as a molecular "fingerprint."

For this compound (molar mass 164.24 g/mol ), the electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z 164. nih.gov The fragmentation pattern is dominated by the stable tertiary carbocation formed from the tert-amyl group. A characteristic fragmentation is the loss of an ethyl group (C₂H₅•, mass 29) from the molecular ion, leading to a prominent peak at m/z 135. This is a common fragmentation pathway for phenols with a tert-amyl substituent. docbrown.infolibretexts.org

Table 4: Predicted Key Fragments in the GC-MS Spectrum of this compound

| m/z | Proposed Fragment | Description |

|---|---|---|

| 164 | [C₁₁H₁₆O]⁺ | Molecular Ion (M⁺) |

| 135 | [M - C₂H₅]⁺ | Loss of an ethyl radical from the tert-amyl group |

GC-MS is also used for quantification by operating the mass spectrometer in selected ion monitoring (SIM) mode, where only specific, characteristic ions are detected, increasing sensitivity and selectivity. lcms.cz

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective technique for quantifying trace levels of compounds in complex mixtures. lcms.cz It couples the liquid-phase separation of HPLC with the specificity of tandem mass spectrometry.

The analysis of alkylphenols is often performed using HPLC-MS/MS. csic.es The most common method for quantification is Multiple Reaction Monitoring (MRM), also known as Selected Reaction Monitoring (SRM). wikipedia.org In MRM, a specific precursor ion (typically the molecular ion or a related adduct) is selected, fragmented, and a specific product ion is monitored. wikipedia.orgnih.gov This two-stage filtering process provides excellent selectivity and reduces chemical noise. For a compound like tert-amylphenol, analysis in negative ion mode often involves monitoring the deprotonated molecule [M-H]⁻ as the precursor ion. An analytical method for a "tert-amylphenol" isomer identified the precursor ion at m/z 163 and a primary product ion at m/z 133.

Table 5: Example HPLC-MS/MS Transition for a tert-Amylphenol Isomer

| Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

|---|---|---|

| 163 | 133 | Negative |

Note: This transition was reported for an unspecified isomer of tert-amylphenol and serves as an example of the parameters used in an HPLC-MS/MS method.

Derivatization Techniques for Enhanced GC-MS Analysis (e.g., Trimethylsilylation)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for analyzing volatile and semi-volatile compounds. However, the direct analysis of polar compounds like this compound can be challenging due to their low volatility and potential for peak tailing on GC columns. researchgate.net To overcome these issues, derivatization techniques are employed to convert the polar hydroxyl group (-OH) of the phenol (B47542) into a less polar, more volatile functional group. researchgate.netsigmaaldrich.com

Silylation, particularly trimethylsilylation, is a widely used derivatization method for compounds containing active hydrogens, such as phenols, alcohols, and acids. researchgate.netsigmaaldrich.com This process involves reacting the analyte with a silylating reagent, which replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group. researchgate.net

Common trimethylsilylating reagents include:

N,O-Bis(trimethylsilyl)acetamide (BSA) : A powerful silylating agent suitable for a wide range of compounds, including phenols.

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) : A highly reactive reagent, often preferred for its volatile by-products that cause minimal interference during GC analysis. researchgate.net

N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) : Used to create more stable tert-butyldimethylsilyl (TBDMS) derivatives. sigmaaldrich.com

The derivatization reaction significantly improves the chromatographic behavior of phenols, leading to more symmetrical peaks and enhanced sensitivity. researchgate.net For instance, a study on the silyl (B83357) derivatization of various phenolic compounds demonstrated that using BSTFA in acetone (B3395972) resulted in a complete and rapid reaction within 15 seconds at room temperature. researchgate.net The resulting TMS derivatives are more stable and less prone to degradation in the GC inlet port. researchgate.netresearchgate.net This stability is further enhanced by hydrolyzing the excess silylating reagent with a small amount of water after the reaction is complete. researchgate.net

The derivatization of this compound with a silylating agent like BSTFA would proceed as follows:

This compound + BSTFA → 2-tert-Amylphenyl-trimethylsilyl ether + By-products

This transformation allows for lower detection limits and more accurate quantification in complex matrices. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its phenolic structure and the presence of the tert-amyl substituent. nih.gov

The key absorption bands for this compound are associated with the hydroxyl (-OH) group and the aromatic ring. The spectrum is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The broadness of this peak is due to intermolecular hydrogen bonding. A sharp band may also be observed around 3600 cm⁻¹ in dilute, non-polar solutions, corresponding to the "free" non-hydrogen-bonded O-H stretch.

The C-O stretching vibration of the phenol appears as a strong band in the 1200-1260 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed as a group of weaker bands just above 3000 cm⁻¹. The C=C stretching vibrations within the benzene (B151609) ring give rise to several bands in the 1450-1600 cm⁻¹ region. Out-of-plane (OOP) bending vibrations for the substituted benzene ring provide information about the substitution pattern and appear in the 680-900 cm⁻¹ range.

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Phenolic O-H | Stretching (H-bonded) | 3200-3600 | Strong, Broad |

| Aromatic C-H | Stretching | 3000-3100 | Medium to Weak |

| Aliphatic C-H | Stretching | 2850-2970 | Strong |

| Aromatic C=C | Stretching | 1450-1600 | Medium to Weak |

| Phenolic C-O | Stretching | 1200-1260 | Strong |

| Aromatic C-H | Out-of-Plane Bending | 680-900 | Strong |

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. These methods are essential for determining the thermal stability and phase transitions of materials like this compound.

Thermogravimetry (TG) measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature. This technique is used to evaluate the thermal stability and decomposition profile of a compound. The resulting plot of mass versus temperature is called a thermogram. Derivative Thermogravimetry (DTG) is the first derivative of the TG curve, plotting the rate of mass change against temperature. The DTG curve shows peaks at temperatures where the rate of mass loss is maximal, making it easier to identify distinct decomposition stages.

Studies on related alkylphenols, such as 5-n-pentadecyl-2-tert-amylphenol, have utilized TG/DTG to assess thermal stability. researchgate.netacs.org For this compound, TG/DTG curves showed it to be more stable than the common antioxidant BHT (2,6-di-t-butyl-4-methylphenol), with a decomposition temperature of 143 °C in both air and nitrogen atmospheres, compared to 87 °C for BHT in air. acs.org This indicates that the core phenolic structure, including the tert-amyl group, contributes to its thermal properties. The analysis of this compound itself would similarly reveal its decomposition temperature and any intermediate steps involved in its thermal breakdown.

Differential Scanning Calorimetry (DSC) is a technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. mdpi.combibliotekanauki.pl It is used to detect and quantify thermal transitions such as melting, crystallization, glass transitions, and solid-solid phase transitions. mdpi.com

A study measuring the thermochemical properties of various tert-alkyl substituted phenols determined the molar enthalpy of fusion for this compound using DSC. acs.org This value is crucial for understanding the energy required to transition the compound from a solid to a liquid state. The DSC thermogram for this compound would show an endothermic peak corresponding to its melting point. The area under this peak is proportional to the enthalpy of fusion (ΔHfus). Research on related compounds like 5-n-pentadecyl-2-tert-amylphenol has also employed DSC to study its thermal characteristics. researchgate.netacs.org

Table 2: Thermal Transition Data for Related Alkylphenols from DSC Analysis

| Compound | Thermal Event | Temperature (°C) | Enthalpy (ΔH) | Reference |

|---|---|---|---|---|

| This compound | Enthalpy of Fusion | Not specified in abstract | Measured | acs.org |

| 4-tert-Amylphenol (B45051) | Melting Point | >91.0 | Not specified | fishersci.no |

| 5-n-pentadecyl-2-tert-amylphenol | Decomposition | 143 | Not specified | acs.org |

Differential Thermal Analysis (DTA) is a technique similar to DSC, where the temperature difference between a sample and an inert reference is measured as they are subjected to a controlled temperature program. Endothermic or exothermic events in the sample, such as phase transitions or decomposition, result in a temperature difference that is recorded.

DTA has been used in conjunction with TG and DSC to provide a comprehensive thermal profile of related alkylphenols. researchgate.netacs.org For example, the thermal study of 5-n-pentadecyl-2-tert-amylphenol utilized DTA to correlate findings from other thermal analysis techniques, confirming the temperatures of thermal events. acs.org A DTA curve for this compound would display peaks corresponding to its melting and boiling points, as well as any decomposition processes, providing complementary information to DSC and TG analyses.

Differential Scanning Calorimetry (DSC)

Chromatographic Methods

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound and its isomers, especially in complex mixtures like environmental samples or commercial products.

High-Performance Liquid Chromatography (HPLC) is a primary method for analyzing phenolic compounds. A validated HPLC method was developed for the detection of 4-tert-amylphenol and 2-phenylphenol (B1666276) in disinfectant formulations. nih.gov This method demonstrated good linearity, accuracy, and reproducibility, with a limit of detection for amylphenol as low as 0.076 ppm from solution. nih.gov Another study detailed a single-laboratory validation of an LC method for the simultaneous determination of p-tert-amylphenol (PTAP), o-phenylphenol (OPP), and o-benzyl-p-chlorophenol (OBPCP) in disinfectants, highlighting its reliability and convenience. nih.gov These methods typically use a C18 reversed-phase column with a mobile phase consisting of a mixture of acidified water and an organic solvent like methanol (B129727) or acetonitrile, coupled with UV detection around 285 nm. nih.gov

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is also widely used. As discussed previously (Section 4.2.3), derivatization is often necessary to improve the analysis of phenols by GC. researchgate.net GC-FID has been used for the quantification of various phenolic compounds after solid-phase extraction (SPE) from water samples. ufmg.br The combination of SPE for sample cleanup and concentration, followed by GC-MS analysis, provides a highly sensitive and selective method for determining trace levels of this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound, particularly in complex mixtures and for cleaning validation in industrial settings. The method's adaptability allows for various detection techniques, including Diode Array Detection (DAD) and fluorescence detection, the latter often requiring a pre-column derivatization step to enhance sensitivity.

A validated HPLC method for detecting trace amounts of 4-tert-amylphenol and 2-phenylphenol has been established, demonstrating linearity in the 0.5 to 10.00 ppm range. nih.gov This method shows high accuracy, with recoveries up to 95% from stainless steel surfaces. nih.gov The reproducibility is also high, with a relative standard deviation (RSD) of 1.61% by area response for amylphenol. nih.gov The limit of detection (LOD) for amylphenol from solution was found to be 0.076 ppm by peak area, and the limit of quantitation (LOQ) was 0.25 ppm. nih.gov For analysis in workplace air, a method using HPLC with DAD has been developed for o-phenylphenol, which can be adapted for other phenolic compounds. uzh.ch This method involves extraction with 2-propanol and subsequent analysis. uzh.ch

For enhanced sensitivity, especially in biological and environmental samples, pre-column derivatization coupled with fluorescence detection is employed. One such method involves derivatizing alkylphenols, including 4-tert-pentylphenol, with 2-(4-carboxyphenyl)-5,6-dimethylbenzimidazole (CDB). dphen1.commdpi.com This allows for detection at the picogram level. dphen1.com The calibration graphs for this method are linear up to 1.0 µg/mL, with intra-day and inter-day relative standard deviations ranging from 7.2% to 8.9%. dphen1.com Recoveries from serum samples were between 89.8% and 91.4%. dphen1.com

Table 1: HPLC Method Parameters for Amylphenol Analysis

| Parameter | Value/Condition | Source |

|---|---|---|

| Linearity Range | 0.5 - 10.00 ppm | nih.gov |

| Accuracy (Recovery) | Up to 95% | nih.gov |

| Reproducibility (RSD) | 1.61% (by area) | nih.gov |

| Limit of Detection (LOD) | 0.076 ppm (from solution) | nih.gov |

| Limit of Quantitation (LOQ) | 0.25 ppm (from solution) | nih.gov |

| Derivatization Agent | 2-(4-carboxyphenyl)-5,6-dimethylbenzimidazole (CDB) | dphen1.commdpi.com |

| Derivatization Temp. & Time | 40°C for 60 min | mdpi.com |

| Stationary Phase | C18 | mdpi.com |

| Detection Limits (Derivatized) | 0.1–10.0 pg/mL | mdpi.com |

Gas Chromatography (GC)

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a powerful tool for the determination of this compound, especially in environmental samples like water and wine. nih.govoiv.int This technique offers high purity analysis and is suitable for identifying and quantifying various phenolic compounds. avantorsciences.comufmg.br The purity of this compound can be determined to be greater than 98.0% by GC. avantorsciences.com

In the analysis of alkylphenols in wine, a GC-MS method has been developed with a limit of quantitation (LOQ) of 1 µg/L for several butylphenols. oiv.int For the analysis of semivolatile organic compounds, including phenols, the EPA Method 8270D utilizing GC-MS is a standard procedure. ufmg.br The synthesis of related compounds like 2,4-di-tert-amylphenol is also monitored using GC, achieving purity levels of up to 99.5%. google.com

Derivatization is a common step in the GC analysis of phenols to improve chromatographic properties and sensitivity. jeaht.org A method involving in-situ acetylation followed by SPME-GC-MS has been shown to improve peak shape and separation. jeaht.org Another approach modifies the SPME fiber with a silylating reagent before extraction, which enhances selectivity and sensitivity. jeaht.org

Table 2: GC-MS Analysis of Alkylphenols in Wine

| Compound | Repeatability (CVr %) | Intermediate Precision (% CV) | LOQ (µg/L) |

|---|---|---|---|

| 2-tert-butylphenol (B146161) | 4.3% | 6.7% | 1 |

| 4-tert-butylphenol (B1678320) | 5.1% | 7.3% | 1 |

| 6-methyl-2-tert-butylphenol | 10.2% | 12.1% | 1 |

| 4-methyl-2-tert-butylphenol | 4.6% | 6.0% | 1 |

| 5-methyl-2-tert-butylphenol | 4.9% | 6.4% | 1 |

| 4,6-dimethyl-2-tert-butylphenol | 10.5% | 12.7% | 1 |

| 2,6-di-tert-butylphenol (B90309) | 14.6% | 19.5% | 1 |

| 2,4-di-tert-butylphenol (B135424) | 9.9% | 11.9% | 1 |

Source: oiv.int

Sample Preparation and Extraction Techniques (e.g., Solid-Phase Microextraction - SPME)

Effective sample preparation is crucial for the accurate analysis of this compound, and Solid-Phase Microextraction (SPME) is a widely used technique for this purpose. nih.gov SPME is a solvent-free method that concentrates volatile and semi-volatile compounds from a sample using a coated fiber, making it compatible with both GC and HPLC analysis. nih.govsigmaaldrich.com By controlling parameters like fiber coating polarity and thickness, sampling time, and pH, consistent and quantifiable results can be achieved for low-concentration analytes. jeaht.orgnih.gov

Different SPME fiber coatings are available, with dual-coated fibers like divinylbenzene/Carboxen suspended in polydimethylsiloxane (B3030410) being among the newer options. nih.gov The choice of fiber is critical and depends on the specific analytes. For instance, in the analysis of 30 phenol derivatives, 75 µm carboxen-polydimethylsiloxane and 100 µm polydimethylsiloxane fibers yielded the highest responses. researchgate.net

Another innovative sample preparation technique is Fabric Phase Sorptive Extraction (FPSE). A method using a sol-gel polytetrahydrofuran (PTHF) coated FPSE media has been developed for the analysis of alkylphenols, including 4-tert-amylphenol. mdpi.com This method demonstrated a recovery rate of 78.0% for 4-tert-amylphenol with methanol as the eluting solvent. mdpi.com Solid Phase Extraction (SPE) with a C18 cartridge is another common technique, showing recovery rates higher than 50% for various phenolic compounds. ufmg.br

Table 3: Comparison of Extraction Techniques for Phenolic Compounds

| Technique | Key Features | Recovery/Efficiency | Source |

|---|---|---|---|

| SPME | Solvent-free, compatible with GC/HPLC, various fiber coatings available. | Highly dependent on fiber type and extraction parameters. | nih.govsigmaaldrich.comresearchgate.net |

| FPSE | Uses sol-gel coated fabric media, high preconcentration factor. | 78.0% recovery for 4-tert-amylphenol using PTHF coating. | mdpi.com |

| SPE | Uses cartridges (e.g., C18), effective for a range of phenols. | >50% recovery for phenolic compounds. | ufmg.br |

Structure Activity Relationship Sar Studies of 2 Tert Amylphenol

Computational Chemistry and Molecular Modelingnih.gov

Computational methods serve as powerful tools to predict and explain the chemical and biological activities of molecules like 2-tert-Amylphenol. These techniques provide insights into electronic and structural properties that are difficult to measure experimentally.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For phenolic compounds, DFT is particularly useful for calculating thermochemical properties that govern their antioxidant activity. researchgate.net Studies on various substituted phenols have demonstrated that DFT can accurately predict parameters such as O-H bond dissociation enthalpy (BDE), ionization potential, and proton affinity. researchgate.net

A lower BDE of the phenolic O-H bond generally correlates with higher antioxidant activity, as it indicates a greater ease of donating a hydrogen atom to neutralize a free radical. DFT calculations performed on structurally similar hindered phenols, such as 2,6-di-tert-butyl-4-methylphenol, help in estimating the properties of this compound. researchgate.net These calculations model the gas-phase thermochemical properties and the stability of the phenoxyl radical formed after hydrogen donation. researchgate.net The general agreement between calculated and available experimental data for related compounds gives confidence in the theoretical estimates for phenols that have not been studied experimentally. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological or chemical activity. These models are used to predict the properties of new or untested chemicals based on the properties of known compounds. researchgate.net Alkylphenols, including isomers like 4-tert-pentylphenol, are frequently included in QSAR datasets to predict properties such as aquatic toxicity and endocrine-disrupting potential. europa.euservice.gov.uk

QSAR studies often use molecular descriptors like the octanol-water partition coefficient (log Kow), which measures hydrophobicity, to predict a compound's behavior. service.gov.uk For instance, QSAR models have been developed to predict the toxicity of various phenols to organisms like Tetrahymena pyriformis. researchgate.netrsc.org The data from such studies help in assessing the environmental risk of compounds like this compound. service.gov.ukepa.gov

| Compound | Log Kow | Aquatic Toxicity (log(IGC50)⁻¹) |

| 4-Ethylphenol | 2.58 | -4.07 |

| 4-Propylphenol | 3.20 | -4.09 |

| 4-tert-Butylphenol (B1678320) | 3.31 | -4.46 |

| 4-tert-Pentylphenol | 3.83 | -4.81 |

This table presents QSAR-related data for a series of 4-alkylphenols to illustrate the relationship between structure (as indicated by Log Kow) and aquatic toxicity. Data sourced from a QSAR study on phenol (B47542) toxicity. europa.eu

Density Functional Theory (DFT) Applications

Influence of Alkyl Group Branching and Position on Reactivity

The nature, size, and position of alkyl groups on the phenol ring significantly alter the compound's chemical properties. whiterose.ac.uk Alkyl groups are generally considered electron-donating, which can decrease the acidity of the phenol compared to the unsubstituted phenol molecule. sips.org.inutkaluniversity.ac.in This effect is due to the positive inductive effect (+I) of the alkyl group, which increases the electron density on the aromatic ring and subsequently on the oxygen atom of the hydroxyl group, making proton release less favorable. sips.org.in

The branching of the alkyl group also plays a role; a more branched group can have a stronger electron-donating inductive effect compared to a linear chain of the same carbon number. sips.org.in The position of the alkyl group is also critical. Substituents at the ortho and para positions have a more pronounced electronic influence on the hydroxyl group compared to those at the meta position. mdpi.com In this compound, the tert-amyl group is at the ortho position, placing it adjacent to the hydroxyl group, which leads to significant steric and electronic effects.

Relationship between Molecular Structure and Antioxidant Potentialontosight.airesearchgate.net

The primary application of many hindered phenols is as antioxidants, and their efficacy is directly tied to their molecular structure. mdpi.com The antioxidant action of phenols involves the donation of the hydrogen atom from their hydroxyl group to stabilize free radicals. mdpi.commdpi.com

The antioxidant capacity of phenolic compounds is strongly influenced by the number and arrangement of hydroxyl (-OH) groups on the aromatic ring. mdpi.comresearchgate.net Generally, an increase in the number of hydroxyl groups leads to enhanced antioxidant activity. mdpi.comresearchgate.net This is because multiple -OH groups provide more sites for hydrogen donation to neutralize free radicals and can contribute to the resonance stabilization of the resulting phenoxyl radical. researchgate.net Phenolic compounds with two hydroxyl groups in the ortho position (a catechol structure) are often better antioxidants than those with a single hydroxyl group. encyclopedia.pub As this compound is a monophenolic compound, its antioxidant mechanism relies on its single hydroxyl group.

The term "hindered phenol" refers to phenolic compounds with bulky alkyl groups, typically at the ortho positions relative to the hydroxyl group. google.com The tert-amyl group in this compound is a bulky substituent that creates significant steric hindrance around the hydroxyl group. This steric hindrance has a complex influence on antioxidant activity.

On one hand, the bulkiness of the ortho-substituent increases the stability of the phenoxy radical formed after hydrogen donation. google.com It physically shields the radical center, preventing it from participating in undesirable side reactions, such as dimerization, which enhances its effectiveness as a radical scavenger. mdpi.com It is a general belief that for alkylphenolic antioxidants, as the steric hindrance of the ortho-substituent increases (e.g., from methyl to tert-butyl), the antioxidant capacity increases due to the enhanced stability of the phenoxy radical. google.com

On the other hand, excessive steric hindrance can inhibit the antioxidant activity by making it difficult for a free radical to approach the hydroxyl group and abstract the hydrogen atom. researchgate.netrsc.org This can lower the reaction rate. Studies comparing the antioxidant capacity of different isomers have shown this dual effect. For example, in an Oxygen Radical Absorbance Capacity (ORAC) assay, 2-tert-butylphenol (B146161) showed significantly lower activity than its isomer 4-tert-butylphenol, an effect attributed to the steric hindrance at the ortho position. rsc.org

| Compound | H-ORAC Value |

| Phenol | 1.76 |

| 4-tert-Butylphenol | 1.51 |

| 2-tert-Butylphenol | 0.11 |

| 2,4-di-tert-Butylphenol (B135424) | 0.12 |

This table compares the hydrophilic oxygen radical absorbance capacity (H-ORAC) values for phenol and its tert-butyl substituted derivatives. The significantly lower value for 2-tert-butylphenol illustrates the impact of steric hindrance from the ortho-substituent. Data sourced from a study on the antioxidant activity of phenolic compounds. rsc.org

Role of Hydroxyl Group Position and Number